molecular formula C11H15NO2 B13656025 Ethyl 5-isopropylnicotinate

Ethyl 5-isopropylnicotinate

Cat. No.: B13656025
M. Wt: 193.24 g/mol
InChI Key: KDTIBNCTBUNNDN-UHFFFAOYSA-N
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Description

Ethyl 5-isopropylnicotinate is an organic compound belonging to the ester family It is derived from nicotinic acid (vitamin B3) and isopropyl alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-isopropylnicotinate can be synthesized through esterification, a common method for preparing esters. The reaction involves the condensation of nicotinic acid with isopropyl alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process includes the use of high-purity reactants and optimized reaction conditions to achieve large-scale production. The esterification reaction is followed by purification steps such as distillation and crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-isopropylnicotinate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to nicotinic acid and isopropyl alcohol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

    Hydrolysis: Nicotinic acid and isopropyl alcohol.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl 5-isopropylnicotinate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of skin conditions and as a vasodilator.

    Industry: Utilized in the formulation of cosmetics and personal care products due to its skin-penetrating properties.

Mechanism of Action

The mechanism of action of ethyl 5-isopropylnicotinate involves its ability to penetrate the skin and exert local effects. It acts as a vasodilator, increasing blood flow to the applied area. This effect is mediated through the activation of specific molecular targets and pathways, including the release of nitric oxide and the activation of endothelial nitric oxide synthase.

Comparison with Similar Compounds

Ethyl 5-isopropylnicotinate can be compared with other esters of nicotinic acid, such as:

  • Methyl nicotinate
  • Ethyl nicotinate
  • Isopropyl nicotinate

Uniqueness

This compound is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its isopropyl group enhances its skin penetration ability, making it particularly useful in topical formulations.

Conclusion

This compound is a versatile compound with significant potential in various fields. Its unique chemical properties and diverse applications make it an important subject of study in both academic and industrial research.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl 5-propan-2-ylpyridine-3-carboxylate

InChI

InChI=1S/C11H15NO2/c1-4-14-11(13)10-5-9(8(2)3)6-12-7-10/h5-8H,4H2,1-3H3

InChI Key

KDTIBNCTBUNNDN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=CC(=C1)C(C)C

Origin of Product

United States

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